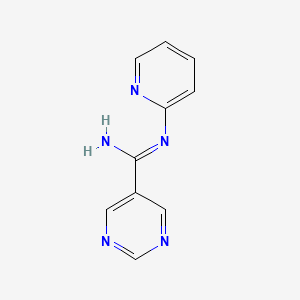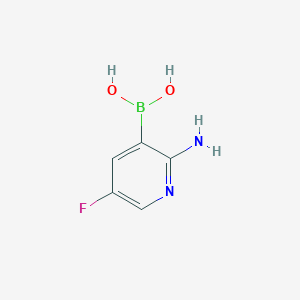
(2-Amino-5-fluoropyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-fluoropyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of both an amino group and a fluorine atom on a pyridine ring, along with a boronic acid functional group. The unique combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluoropyridin-3-yl)boronic acid typically involves the borylation of halogenated pyridines. . This reaction involves the coupling of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (2-Amino-5-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and fluorine groups on the pyridine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group is highly reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学的研究の応用
(2-Amino-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (2-Amino-5-fluoropyridin-3-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired product . The amino and fluorine groups can also influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
- 2-Fluoro-3-pyridineboronic acid : Similar in structure but lacks the amino group.
- 3-Aminopyridine-2-boronic acid: Similar but lacks the fluorine atom.
- 5-Fluoro-2-pyridineboronic acid: Similar but lacks the amino group.
Uniqueness: (2-Amino-5-fluoropyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, along with the boronic acid functional group. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C5H6BFN2O2 |
|---|---|
分子量 |
155.93 g/mol |
IUPAC名 |
(2-amino-5-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H,(H2,8,9) |
InChIキー |
XBYNFTBUXXFSNY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CN=C1N)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



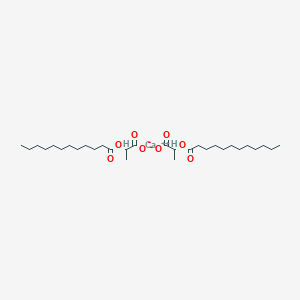

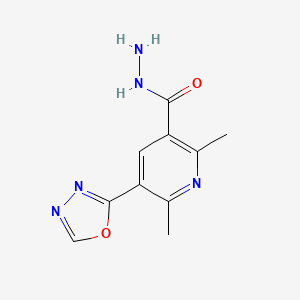


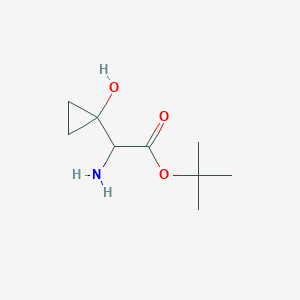



![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
